2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
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Overview
Description
2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that features a chromenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate diketone. The chromenone is then functionalized with a 3-methylphenoxy group through an etherification reaction. Finally, the esterification of the resulting compound with 2-methylpropyl propanoate completes the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various types of chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone can be reduced to form alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its chromenone core, which is known for various biological activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is largely dependent on its interaction with biological targets. The chromenone core can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target protein.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chloro-3-methylphenoxy)propanoate: Similar in structure but with a chloro substituent.
Propanoic acid, 2-methylpropyl ester: Shares the 2-methylpropyl ester group but lacks the chromenone core.
Uniqueness
2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to its combination of a chromenone core with a phenoxy and ester functional group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C23H24O6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-methylpropyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C23H24O6/c1-14(2)12-27-23(25)16(4)28-18-8-9-19-20(11-18)26-13-21(22(19)24)29-17-7-5-6-15(3)10-17/h5-11,13-14,16H,12H2,1-4H3 |
InChI Key |
JBYHIWCOTILTEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OCC(C)C |
Origin of Product |
United States |
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